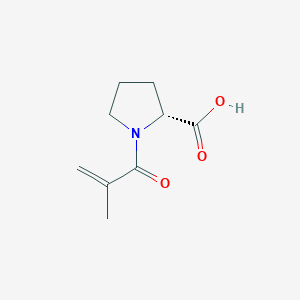

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYUJDJZUWFDO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469471 | |

| Record name | (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106089-24-1 | |

| Record name | (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

This guide provides a comprehensive overview and detailed protocol for the synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-L-proline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-tested methodologies.

Introduction and Significance

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a derivative of the naturally occurring amino acid L-proline. The introduction of a polymerizable methacryloyl group onto the proline scaffold makes it a valuable monomer for the synthesis of novel polymers with unique properties. These polymers have potential applications in various fields, including biomaterials, drug delivery systems, and chiral catalysts. The rigid pyrrolidine ring of the proline moiety can impart specific conformational constraints to the polymer backbone, influencing its secondary structure and recognition capabilities.

The synthesis of this compound is a critical first step in the development of such advanced materials. This guide will focus on a robust and widely applicable synthetic route, the Schotten-Baumann reaction, providing a detailed explanation of the reaction mechanism, a step-by-step protocol, and methods for the characterization of the final product.

Synthetic Strategy: The Schotten-Baumann Reaction

The N-acylation of amino acids is a fundamental transformation in organic chemistry. The Schotten-Baumann reaction is a classic and highly effective method for this purpose, involving the reaction of an amine with an acid chloride in the presence of a base.[1][2] In the context of synthesizing (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, L-proline serves as the amine nucleophile and methacryloyl chloride is the acylating agent.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Deprotonation of L-proline: The reaction is typically carried out in an aqueous alkaline solution. The base, commonly sodium hydroxide, deprotonates the carboxylic acid group of L-proline, rendering it more soluble in the aqueous phase. While the secondary amine of proline is the nucleophile, the overall basic conditions facilitate the reaction.

-

Nucleophilic Attack: The lone pair of electrons on the secondary amine of the proline anion attacks the electrophilic carbonyl carbon of methacryloyl chloride. This results in the formation of a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

-

Acid-Base Workup: An acidic workup is necessary to protonate the carboxylate group, yielding the final carboxylic acid product.

The use of a two-phase system, with the amine and base in the aqueous phase and the acid chloride in an organic solvent, is a common variation of the Schotten-Baumann reaction.[1] This helps to control the reaction rate and minimize the hydrolysis of the acid chloride.

Causality of Experimental Choices

-

Choice of Base: A strong base like sodium hydroxide is used to ensure the deprotonation of the carboxylic acid and to neutralize the hydrochloric acid byproduct formed during the reaction. The neutralization of HCl is crucial as it prevents the protonation of the amine nucleophile, which would render it unreactive.[2]

-

Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic nature of the acylation and to minimize potential side reactions, such as the polymerization of methacryloyl chloride or the desired product.

-

Solvent System: While a biphasic system can be used, for the acylation of water-soluble amino acids like proline, a homogeneous aqueous system is often effective. The choice of solvent can also influence the reactivity and solubility of the starting materials.

Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of amino acids.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| L-Proline | ≥99% | Sigma-Aldrich |

| Methacryloyl chloride | 97% | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | Reagent grade | Fisher Scientific |

| Hydrochloric acid (HCl) | Concentrated, 37% | VWR |

| Dichloromethane (CH₂Cl₂) | ACS grade | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | VWR |

| Deionized water | --- | --- |

Step-by-Step Synthesis

-

Dissolution of L-Proline: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve L-proline (11.5 g, 0.1 mol) in 100 mL of a 2 M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Methacryloyl Chloride: Add methacryloyl chloride (11.5 g, 0.11 mol) dropwise to the cooled proline solution over a period of 30-45 minutes, ensuring the temperature remains below 5 °C. Vigorous stirring is essential to ensure proper mixing.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This should be done in the ice bath as the neutralization is an exothermic process. The product will precipitate out of the solution as a white solid.

-

Isolation of the Product: Isolate the precipitated solid by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to a constant weight.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the protons of the proline ring, the methyl group, and the vinyl protons of the methacryloyl moiety. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons, the olefinic carbons, and the carbons of the pyrrolidine ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the amide and the carboxylic acid, and the C=C stretch of the alkene.[3]

Physical Properties

| Property | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| Melting Point | To be determined experimentally |

Safety Considerations

-

Methacryloyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care, using appropriate PPE.

-

The reaction is exothermic and should be cooled adequately to prevent it from running out of control.

Conclusion

The synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid via the Schotten-Baumann reaction is a reliable and efficient method for producing this valuable monomer. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can obtain the desired product in good yield and high purity. The thorough characterization of the final compound is crucial for its subsequent use in polymerization and other applications.

References

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Baumann, E. (1886). Ueber die Synthese von α- und β-Picolin. Berichte der deutschen chemischen Gesellschaft, 19(2), 2803–2813. [Link]

-

An alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and characterization of a novel fast-set proline-derivative-containing glass ionomer cement with enhanced mechanical properties. ResearchGate. [Link]

-

What is the Schotten-Baumann reaction? Quora. [Link]

Sources

synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the , also known as methacryloyl-L-proline. This molecule is a valuable building block in the development of novel polymers, hydrogels, and bioactive compounds, owing to its chiral nature and polymerizable methacryloyl group.

Introduction and Significance

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a derivative of the naturally occurring amino acid L-proline. The introduction of a methacryloyl group onto the proline nitrogen imparts the ability to undergo radical polymerization, making it a key monomer for the creation of functional polymers. These polymers have found applications in drug delivery, tissue engineering, and as chiral stationary phases in chromatography.[1] The rigid pyrrolidine ring of the proline moiety can influence the stereochemistry of polymerization and impart unique structural properties to the resulting materials.

The synthesis of this compound relies on the robust and well-established N-acylation of the secondary amine of L-proline. A common and effective method for this transformation is the Schotten-Baumann reaction, which is particularly well-suited for the acylation of amino acids in aqueous media.[2]

Synthetic Strategy and Mechanistic Insights

The most direct and widely applicable method for the is the N-acylation of L-proline with methacryloyl chloride. This reaction is typically performed under Schotten-Baumann conditions.

The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides, or esters from alcohols and acid chlorides.[2] Key features of this reaction when applied to amino acid acylation include:

-

Two-Phase System: The reaction is often carried out in a biphasic system of water and an organic solvent (e.g., diethyl ether or dichloromethane). The amino acid is dissolved in the aqueous phase, while the acid chloride resides in the organic phase.

-

Base Catalysis: A base, typically sodium hydroxide, is present in the aqueous phase. It serves two critical roles:

-

It neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the amine nucleophile.

-

It deprotonates the carboxylic acid group of the proline, enhancing its solubility in the aqueous phase.

-

-

Reaction at the Interface: The acylation reaction is believed to occur at the interface of the two liquid phases.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the deprotonated secondary amine of L-proline on the electrophilic carbonyl carbon of methacryloyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.

Caption: Overall synthetic scheme for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol outlines a reliable method for the .

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| L-Proline | C₅H₉NO₂ | 115.13 | ≥99% | Sigma-Aldrich |

| Methacryloyl Chloride | C₄H₅ClO | 104.53 | ≥97% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | VWR |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | J.T. Baker |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | EMD Millipore |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure

Caption: Experimental workflow for the .

-

Preparation of the Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (11.5 g, 0.1 mol) in 100 mL of a 1 M sodium hydroxide solution.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

-

Addition of Acylating Agent: Slowly add methacryloyl chloride (11.5 g, 0.11 mol) dropwise to the cooled solution over a period of 30-45 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.

-

pH Control: During the addition of methacryloyl chloride, the pH of the solution will decrease due to the formation of HCl. Monitor the pH and maintain it between 9 and 10 by the concurrent dropwise addition of a 2 M sodium hydroxide solution.[3]

-

Reaction: After the complete addition of methacryloyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for an additional 2-3 hours.

-

Work-up - Removal of Unreacted Acyl Chloride: Transfer the reaction mixture to a separatory funnel and wash with two 50 mL portions of diethyl ether to remove any unreacted methacryloyl chloride and polymeric byproducts. Discard the organic layers.

-

Work-up - Product Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product may form.

-

Work-up - Extraction: Extract the acidified aqueous layer with three 75 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Characterization and Quality Control

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic and physical methods.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the pyrrolidine ring protons, the carboxylic acid proton, and the vinylic and methyl protons of the methacryloyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the olefinic carbons, and the aliphatic carbons of the pyrrolidine ring and the methyl group. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and the C=C stretch of the alkene. |

| Melting Point | A sharp and defined melting point range consistent with a pure compound. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₉H₁₃NO₃, MW: 183.20 g/mol ). |

Troubleshooting and Safety Considerations

Troubleshooting

-

Low Yield:

-

Inadequate pH control: If the pH drops too low during the reaction, the proline amine will be protonated and become non-nucleophilic. Ensure the pH is consistently maintained in the basic range.

-

Hydrolysis of methacryloyl chloride: Adding the acyl chloride too quickly or at a higher temperature can lead to its hydrolysis. Slow, controlled addition at low temperatures is crucial.

-

-

Product Contamination:

-

Polymerization: Methacryloyl chloride can polymerize, especially in the presence of impurities or at elevated temperatures. Using fresh, high-purity reagents is recommended. The washing step with diethyl ether helps to remove polymeric byproducts.

-

Incomplete extraction: Ensure thorough extraction from the acidified aqueous phase to maximize product recovery.

-

Safety Precautions

-

Methacryloyl chloride is corrosive, lachrymatory, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

Diethyl ether is extremely flammable. Work in an area free from ignition sources.

Conclusion

The via the Schotten-Baumann N-acylation of L-proline is a robust and efficient method. Careful control of reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity. The resulting product is a versatile monomer for the development of advanced materials with applications in the biomedical and pharmaceutical fields.

References

-

Nugrahani, I., & et al. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(04), 057-063. Available at: [Link]

- Guegan, P., & et al. (1993). Derivatives of l-proline, their preparation and their biological uses. U.S. Patent No. 5,212,158. Washington, DC: U.S. Patent and Trademark Office.

-

Cláudio, A. F. M., & et al. (2012). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 17(10), 11433-11451. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2017). How do i synthesize methacryloyl chloride?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

- Li, B., & et al. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. European Patent No. EP3015456A1. Munich, Germany: European Patent Office.

- Govek, S. P., & et al. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. U.S. Patent No. 7,244,852. Washington, DC: U.S. Patent and Trademark Office.

-

Lammers, K. M., & et al. (2023). Synthesis and Characterization of Gelatin Methacryloyl: Introducing Chemistry Students to the Applications of Hydrogels in Medicine. Journal of Chemical Education, 100(9), 3468-3475. Available at: [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

-

Lo, T.-W., & et al. (2022). Synthesis of Gelatin Methacryloyl Analogs and Their Use in the Fabrication of pH-Responsive Microspheres. Polymers, 14(15), 3045. Available at: [Link]

-

Nesterenko, A., & et al. (2014). Acylation via Schotten-Baumann reaction. ResearchGate. Retrieved from [Link]

-

Paravidino, M., & et al. (2006). Synthesis and Application of Poly(N-isopropylacrylamide-co-methacrylic Acid) Hydrogels as Sorbent Materials for Wastewater Treatment. Molecules, 11(9), 681-694. Available at: [Link]

-

Reddy, K. L., & et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

-

CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Bapat, J. B., & et al. (1968). Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide. Journal of the Chemical Society C: Organic, 718-721. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). pyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline, is a chiral molecule incorporating the unnatural D-proline scaffold and a reactive methacryloyl group. This unique combination of a conformationally restricted amino acid derivative and a Michael acceptor warhead presents significant opportunities in drug discovery and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in the design of covalent inhibitors and functionalized biomaterials. While experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from related compounds and foundational chemical principles to provide a robust technical resource.

Introduction: A Molecule of Interest

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[1] Proline, a unique secondary amino acid, imparts significant conformational rigidity to peptide chains, influencing their secondary structure.[2][3][4] While L-proline is the naturally occurring enantiomer, the incorporation of D-proline into bioactive molecules is a well-established strategy to enhance metabolic stability and modulate biological activity.[5][6]

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid combines the D-proline framework with a methacryloyl group. This acrylamide-type functional group is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological targets.[7] This positions the molecule as a potential building block for the development of targeted covalent inhibitors, a class of therapeutics gaining increasing attention for their potential to achieve high potency and prolonged duration of action.[8][9]

This guide will delve into the known and predicted chemical characteristics of this molecule, provide a detailed synthesis protocol, and explore its potential applications in the broader context of drug discovery and covalent ligand design.

Chemical and Physical Properties

A comprehensive experimental characterization of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is not extensively documented. However, by analyzing its constituent parts—D-proline and the methacryloyl group—we can predict its key physicochemical properties.

Structure and Nomenclature

-

Systematic Name: (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

-

Synonyms: N-methacryloyl-D-proline, (R)-1-methacryloylpyrrolidine-2-carboxylic acid

-

CAS Number: 106089-24-1

-

Molecular Formula: C₉H₁₃NO₃

-

Molecular Weight: 183.20 g/mol

Predicted Physicochemical Data

The following table summarizes the predicted and known properties of the title compound and its parent molecule, D-proline, for comparative purposes.

| Property | (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid (Predicted/Supplier Data) | D-Proline (Experimental) |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | Not available. Likely higher than D-proline due to increased molecular weight and potential for different crystal packing. | 221-223 °C (decomposes)[5][10][11] |

| Solubility | Expected to be soluble in water, methanol, and other polar protic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF. Insoluble in nonpolar solvents like hexane. | Highly soluble in water (1620 g/L at 20°C); slightly soluble in acetone; insoluble in ethanol.[12] |

| pKa | The carboxylic acid pKa is expected to be in the range of 3-5, similar to other N-acylated amino acids. | pKa₁ (COOH) ≈ 1.99; pKa₂ (NH₂⁺) ≈ 10.64 |

| Stability | The methacryloyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. The amide bond is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions. Should be stored under inert atmosphere and protected from light. | Hygroscopic. Stable under normal conditions.[12] |

| Purity (Typical) | ≥97% (as per supplier data) | High purity grades are commercially available. |

| Shelf Life | 1095 days (as per supplier data) | Stable for years if stored properly. |

Predicted Spectroscopic Data

Based on the structure, the following spectroscopic characteristics can be anticipated:

2.3.1. ¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm).

-

Vinyl Protons (=CH₂): Two distinct signals (singlets or narrow multiplets) are expected in the olefinic region (δ 5-6 ppm).

-

Methyl Protons (-CH₃): A singlet at approximately δ 1.8-2.0 ppm.

-

Pyrrolidine Ring Protons: A series of complex multiplets in the upfield region (δ 1.5-4.5 ppm). The proton at the chiral center (C2) will likely appear as a multiplet around δ 4.0-4.5 ppm.

2.3.2. ¹³C NMR Spectroscopy

-

Carboxylic Carbonyl (-COOH): A signal in the range of δ 170-180 ppm.

-

Amide Carbonyl (-C=O): A signal in the range of δ 165-175 ppm.

-

Olefinic Carbons (=C(CH₃)CH₂): Two signals in the range of δ 120-145 ppm.

-

Pyrrolidine Ring Carbons: Signals in the range of δ 20-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 18-22 ppm.

2.3.3. Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Amide): One or two strong absorption bands in the region of 1600-1750 cm⁻¹. The amide carbonyl is expected around 1620-1660 cm⁻¹, while the carboxylic acid carbonyl will be around 1700-1750 cm⁻¹.[13]

-

C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

2.3.4. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive mode, the [M+H]⁺ ion would be expected at m/z 184.09. In negative mode, the [M-H]⁻ ion would be expected at m/z 182.08.

-

Fragmentation: Common fragmentation pathways would involve the loss of the carboxylic acid group (-45 Da) and cleavage of the pyrrolidine ring.

Synthesis and Purification

The most direct and established method for the synthesis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is the acylation of D-proline with methacryloyl chloride.[14]

Reaction Scheme

Caption: Synthesis of the target compound via acylation of D-proline.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of N-methacryloyl-D-proline.[14]

Materials:

-

D-Proline (1 equivalent)

-

20% Aqueous Sodium Hydroxide (NaOH)

-

Methacryloyl Chloride (1 equivalent)

-

Diethyl Ether

-

Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

Dissolution of D-Proline: In a suitable reaction vessel, dissolve D-proline in 20% aqueous sodium hydroxide. The amount of NaOH solution should be sufficient to fully dissolve the D-proline and maintain a basic pH throughout the reaction.

-

Reaction Setup: Cool the solution in an ice bath with vigorous stirring. Add diethyl ether to form a biphasic system.

-

Addition of Acylating Agent: Prepare a solution of methacryloyl chloride in diethyl ether. Add this solution dropwise to the cooled, stirring biphasic mixture over approximately 45 minutes, ensuring the temperature remains low.

-

Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete.

-

Work-up:

-

Separate the aqueous phase and wash it once with fresh diethyl ether to remove any unreacted methacryloyl chloride and other organic impurities.

-

Cool the aqueous phase in an ice bath and acidify it with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

-

Extract the acidified aqueous phase three times with ethyl acetate.

-

-

Purification:

-

Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.[13]

-

Causality Behind Experimental Choices

-

Biphasic System (Ether/Water): The Schotten-Baumann reaction conditions are employed here. D-proline is soluble in the aqueous basic solution, while the acid chloride is more soluble in the organic phase. The reaction occurs at the interface. The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Ice Bath Cooling: The acylation reaction is exothermic. Low temperatures are necessary to control the reaction rate, minimize side reactions, and prevent the hydrolysis of the methacryloyl chloride.

-

Acidification: The product, a carboxylic acid, is deprotonated and soluble in the basic aqueous solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the product less soluble in water and allowing for its extraction into an organic solvent.

-

Extraction with Ethyl Acetate: Ethyl acetate is a moderately polar solvent that is effective at extracting the product from the aqueous phase and is easily removed under reduced pressure.

Potential Applications in Drug Discovery

The structural features of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid make it a molecule of significant interest for drug development, particularly in the realm of covalent inhibitors.

Covalent Inhibitor Design

The methacryloyl group is an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This "warhead" can react with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) in the active site of a target protein, forming a stable covalent bond.

Caption: Covalent inhibition mechanism via Michael addition.

This covalent binding modality can offer several advantages over traditional non-covalent inhibition:

-

Increased Potency and Duration of Action: By forming an irreversible or slowly reversible bond, the inhibitor can achieve a prolonged pharmacological effect, even after the unbound drug has been cleared from circulation.

-

Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations that weaken binding affinity.

-

Targeting "Undruggable" Proteins: For proteins with shallow binding pockets where high-affinity non-covalent binding is difficult to achieve, a covalent strategy can be enabling.

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid can be used as a starting material or fragment in the design of such inhibitors. The D-proline scaffold provides a rigid and stereochemically defined core that can be further functionalized to achieve specific interactions with the target protein, thereby directing the reactive methacryloyl group to the desired nucleophilic residue.

Role of the D-Proline Scaffold

The D-proline moiety is not merely a passive carrier for the reactive warhead. It serves several critical functions:

-

Stereochemical Control: The defined stereochemistry at the 2-position of the pyrrolidine ring can be crucial for enantioselective recognition by the target protein, leading to improved selectivity and reduced off-target effects.

-

Conformational Rigidity: The rigid five-membered ring reduces the entropic penalty of binding, potentially increasing binding affinity. It also presents substituents in well-defined spatial orientations.

-

Vector for Further Functionalization: The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the attachment of additional pharmacophoric groups to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quality control of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with a modifier like trifluoroacetic acid (TFA) would be a suitable method for purity assessment. Detection can be achieved using a UV detector, monitoring at a wavelength around 210 nm.

-

Chiral HPLC: To confirm the enantiomeric purity, a chiral HPLC method would be necessary, using a chiral stationary phase.

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase such as ethyl acetate/methanol or dichloromethane/methanol can be used to monitor the progress of the synthesis. Visualization can be achieved with UV light or by staining with potassium permanganate.

-

Titration: The purity of the final product can also be assessed by acid-base titration of the carboxylic acid group with a standardized solution of sodium hydroxide.

Conclusion

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a valuable chiral building block with significant potential in the field of drug discovery. Its unique structure, combining a conformationally constrained D-amino acid derivative with a reactive covalent warhead, makes it an attractive starting point for the design of targeted covalent inhibitors. While detailed experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing upon established chemical principles and data from related compounds. As the field of covalent drug discovery continues to expand, molecules such as N-methacryloyl-D-proline will undoubtedly play an important role in the development of the next generation of therapeutics.

References

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). D-Proline. Retrieved from [Link]

- Google Patents. (n.d.). CN107827802B - Synthesis method of D-proline.

-

Human Metabolome Database. (2006). Showing metabocard for D-Proline (HMDB0003411). Retrieved from [Link]

-

ResearchGate. (2008). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) N-methacryloyl-D-proline. Retrieved from [Link]

-

PubMed. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Retrieved from [Link]

-

PubMed. (2022). Innovative design and potential applications of covalent strategy in drug discovery. Retrieved from [Link]

-

MDPI. (2021). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. Retrieved from [Link]

-

The Biology Project, University of Arizona. (n.d.). Proline. Retrieved from [Link]

-

Gihi Chemicals Co., Limited. (2023). Properties of Proline Protein Structure. Retrieved from [Link]

-

PubMed Central. (2018). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Retrieved from [Link]

-

PubMed. (2017). D-Proline: Comment to "An Overview on D-amino Acids". Retrieved from [Link]

-

PubMed. (2021). Proline Analogues in Drug Design: Current Trends and Future Prospects. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubMed. (2023). Current Industry Best Practice on in-use Stability and Compatibility Studies for Biological Products. Retrieved from [Link]

- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

PubMed. (2007). Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. Retrieved from [Link]

-

ACS Publications. (2022). Characterization of novel electrophiles for covalent drug discovery. Retrieved from [Link]

-

PubMed Central. (2021). Recent applications of covalent chemistries in protein–protein interaction inhibitors. Retrieved from [Link]

-

Chem-Impex. (n.d.). D-Proline. Retrieved from [Link]

-

Bentham Open Archives. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methionylproline. Retrieved from [Link]

-

PubMed Central. (2019). Recent advances in the development of covalent inhibitors. Retrieved from [Link]

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. D-Proline(344-25-2) 1H NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Covalent Drug Discovery [mdpi.com]

- 10. hmdb.ca [hmdb.ca]

- 11. chemimpex.com [chemimpex.com]

- 12. D-Proline, 99% | Fisher Scientific [fishersci.ca]

- 13. mdpi.com [mdpi.com]

- 14. l-Proline, N-capryloyl-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline, is a chiral molecule incorporating the structures of D-proline and methacrylic acid. As a derivative of the naturally occurring amino acid D-proline, it holds significant potential in various scientific and pharmaceutical applications. Its unique structure, featuring a carboxylic acid group, a tertiary amide, and a polymerizable alkene moiety, makes it a versatile building block in the synthesis of novel polymers, hydrogels, and bioactive molecules. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, particularly in fields such as drug delivery, chiral recognition, and material science.

This technical guide provides a comprehensive overview of the core physical properties of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering both established data and detailed, field-proven experimental protocols for the characterization of this and similar molecules. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its basic identifying information and structure.

| Identifier | Value | Source |

| Chemical Name | (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | - |

| Synonyms | N-methacryloyl-D-proline, (R)-1-methacryloylpyrrolidine-2-carboxylic acid | - |

| CAS Number | 106089-24-1 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.20 g/mol | [1] |

| Chemical Structure |  | Image generated based on IUPAC name |

The structure reveals a D-proline core, which imparts chirality to the molecule. The nitrogen of the pyrrolidine ring is acylated with a methacryloyl group, introducing a reactive double bond for polymerization. The presence of the carboxylic acid group significantly influences its solubility and potential for forming salts or participating in hydrogen bonding.

Synthesis and Purification

While specific, detailed synthesis procedures for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid are not extensively documented in publicly available literature, a standard and chemically sound approach involves the N-acylation of D-proline. The following protocol is a representative method based on established organic synthesis techniques.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes the acylation of D-proline with methacryloyl chloride under basic conditions. The basic medium neutralizes the hydrogen chloride byproduct and deprotonates the amino group of D-proline, enhancing its nucleophilicity.

Materials:

-

D-Proline

-

Methacryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl, dilute)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution of D-proline: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-proline in an aqueous solution of sodium hydroxide at 0-5 °C. The molar ratio of NaOH to D-proline should be approximately 2:1 to ensure the deprotonation of both the carboxylic acid and the secondary amine.

-

Addition of Acylating Agent: While vigorously stirring the D-proline solution, slowly add methacryloyl chloride dropwise. Maintain the temperature of the reaction mixture below 10 °C to minimize side reactions.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. This step protonates the carboxylate to the carboxylic acid, facilitating its extraction.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of the target compound.

Physicochemical Properties

| Property | Expected Value/Observation | Rationale/Comments |

| Appearance | White to off-white solid | Similar to other crystalline carboxylic acids and amino acid derivatives. |

| Melting Point | Not reported; expected to be a sharp melting point for a pure crystalline solid. | The presence of strong intermolecular hydrogen bonding from the carboxylic acid group suggests a relatively high melting point. Impurities will lead to a depressed and broadened melting range. |

| Boiling Point | Not applicable; likely to decompose at elevated temperatures before boiling. | Carboxylic acids with high molecular weights often decompose upon heating. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). | The carboxylic acid and amide groups contribute to polarity and potential for hydrogen bonding with water. However, the overall carbon framework may limit aqueous solubility. Solubility is expected to increase in basic aqueous solutions due to the formation of the carboxylate salt. |

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.

-

Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Diagram of Melting Point Determination Workflow:

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the molecule's NMR spectra, offering both predicted data based on analogous structures and a robust experimental framework for empirical validation.

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as N-methacryloyl-D-proline, is a chiral molecule incorporating the rigid pyrrolidine ring of D-proline and a reactive methacryloyl group. This unique combination of a natural amino acid derivative and a polymerizable moiety makes it a compound of interest in various fields, including polymer chemistry and biomedical applications. The precise structural elucidation of this molecule is paramount for understanding its reactivity and function, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For a molecule like N-methacryloyl-D-proline, NMR is indispensable for confirming the connectivity of atoms and, crucially, for characterizing the conformational isomers that arise from restricted rotation around the amide bond. This guide will provide a thorough examination of what to expect in both ¹H and ¹³C NMR spectra and how to acquire high-quality data for this compound.

A significant feature in the NMR spectra of N-acylproline derivatives is the presence of two distinct sets of signals for the proline ring protons and carbons. This phenomenon arises from the slow (on the NMR timescale) interconversion between the cis and trans isomers of the tertiary amide bond. The steric hindrance between the methacryloyl group and the pyrrolidine ring results in a substantial energy barrier for rotation, leading to the observation of both conformers in solution at room temperature.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the presence of cis and trans isomers and the spin-spin coupling between the protons. The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) - trans isomer | Predicted Chemical Shift (δ, ppm) - cis isomer | Multiplicity | Coupling Constant (J, Hz) |

| Hα (pyrrolidine C2) | ~4.4 - 4.6 | ~4.6 - 4.8 | dd | J ≈ 8.5, 3.5 |

| Hδ (pyrrolidine C5) | ~3.5 - 3.7 (one H), ~3.4 - 3.6 (one H) | ~3.7 - 3.9 (one H), ~3.2 - 3.4 (one H) | m | |

| Hβ (pyrrolidine C3) | ~2.2 - 2.4 (one H), ~1.9 - 2.1 (one H) | ~2.1 - 2.3 (one H), ~1.8 - 2.0 (one H) | m | |

| Hγ (pyrrolidine C4) | ~1.9 - 2.1 | ~1.8 - 2.0 | m | |

| =CH₂ (methacryloyl) | ~5.3 - 5.5 (one H), ~5.1 - 5.3 (one H) | ~5.3 - 5.5 (one H), ~5.1 - 5.3 (one H) | s (broad) | |

| -CH₃ (methacryloyl) | ~1.9 - 2.0 | ~1.9 - 2.0 | s | |

| -COOH | ~10 - 13 | ~10 - 13 | s (broad) |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will also exhibit two sets of signals for the two isomers.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - trans isomer | Predicted Chemical Shift (δ, ppm) - cis isomer |

| C=O (carboxylic acid) | ~175 - 178 | ~175 - 178 |

| C=O (amide) | ~170 - 173 | ~170 - 173 |

| C (quaternary, methacryloyl) | ~140 - 142 | ~140 - 142 |

| =CH₂ (methacryloyl) | ~115 - 118 | ~115 - 118 |

| Cα (pyrrolidine C2) | ~59 - 61 | ~58 - 60 |

| Cδ (pyrrolidine C5) | ~46 - 48 | ~49 - 51 |

| Cβ (pyrrolidine C3) | ~29 - 31 | ~31 - 33 |

| Cγ (pyrrolidine C4) | ~24 - 26 | ~22 - 24 |

| -CH₃ (methacryloyl) | ~19 - 21 | ~19 - 21 |

Experimental Protocol for NMR Analysis

To obtain high-quality, unambiguous NMR data for (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, a systematic approach is required. This protocol is designed to be a self-validating system, where each step contributes to the final structural confirmation.

Step 1: Sample Preparation

-

Compound Purity : Ensure the compound is of high purity (>95%), as impurities will complicate the spectra.

-

Solvent Selection : A deuterated solvent that can dissolve the compound and does not have signals overlapping with the analyte's signals is crucial. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the carboxylic acid group may lead to poor solubility or peak broadening. In such cases, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent alternatives. DMSO-d₆ is particularly useful as it will allow for the observation of the carboxylic acid proton.

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for ¹H and ¹³C NMR experiments on modern spectrometers.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm for both ¹H and ¹³C).

Step 2: ¹H NMR Spectroscopy

-

Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of approximately 16 ppm and an acquisition time of at least 2 seconds are recommended.

-

Rationale : This initial spectrum will provide an overview of the proton environments and will confirm the presence of the expected functional groups. The integration of the signals should correspond to the number of protons in each environment.

Step 3: ¹³C NMR Spectroscopy

-

Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of around 220 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H experiment.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : Perform DEPT-135 and DEPT-90 experiments.

-

Rationale : The standard ¹³C spectrum will show all carbon signals. The DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 experiment will only show CH signals. Together, these experiments allow for the unambiguous determination of the type of each carbon atom (quaternary carbons will be absent in all DEPT spectra).

Step 4: 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy) : Acquire a homonuclear ¹H-¹H COSY spectrum.

-

Rationale : The COSY spectrum reveals which protons are coupled to each other (typically through two or three bonds). This is essential for tracing the connectivity of the protons within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence) : Acquire a heteronuclear ¹H-¹³C HSQC spectrum.

-

Rationale : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the most reliable way to assign the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Acquire a heteronuclear ¹H-¹³C HMBC spectrum.

-

Rationale : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule, for instance, by observing correlations from the methacryloyl protons to the amide carbonyl carbon.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Acquire a 2D NOESY or ROESY spectrum.

-

Rationale : These experiments show correlations between protons that are close in space, irrespective of whether they are bonded. This is the definitive method for distinguishing between the cis and trans isomers. For the trans isomer, a NOE correlation is expected between the proline Hα and the methacryloyl vinyl protons, whereas for the cis isomer, a NOE would be expected between the proline Hδ protons and the methacryloyl vinyl protons.

Visualization of Experimental Workflow and Molecular Structure

Molecular Structure and Atom Numbering

Caption: Molecular structure of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid with atom numbering.

NMR Experimental Workflow

An In-depth Technical Guide to the Mass Spectrometry of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

Introduction

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a molecule of significant interest in drug discovery and development, belonging to a class of compounds that incorporate a proline scaffold. Proline and its derivatives are crucial components in many biologically active molecules and peptidomimetics. The unique cyclic structure of the pyrrolidine ring imparts conformational rigidity, which can be advantageous in designing molecules with specific binding properties. The addition of the N-acryloyl group introduces a reactive Michael acceptor, making it a potential covalent modifier of biological targets.

Understanding the structural integrity and metabolic fate of such compounds is paramount in preclinical and clinical development. Mass spectrometry (MS) is an indispensable analytical tool for the characterization, quantification, and metabolic profiling of this and related molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. We will delve into the predictable fragmentation patterns, experimental considerations, and data interpretation, providing researchers and drug development professionals with a robust framework for their analytical workflows.

Molecular Properties and Ionization

To effectively analyze a compound by mass spectrometry, a thorough understanding of its chemical properties is essential.

Molecular Formula: C₁₀H₁₅NO₃ Molecular Weight: 197.23 g/mol Exact Mass: 197.1052 u

Given the presence of a carboxylic acid and a tertiary amine within the proline ring, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is amenable to analysis by electrospray ionization (ESI). ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[1][2][3][4] The molecule can be analyzed in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): Protonation is likely to occur at the nitrogen atom of the pyrrolidine ring, which is the most basic site. The expected m/z for the protonated molecule would be 198.1125.

-

Negative Ion Mode ([M-H]⁻): Deprotonation will readily occur at the carboxylic acid group, yielding an ion with an m/z of 196.0980.

The choice of ionization mode will depend on the specific analytical goals, such as sensitivity and the desired fragmentation pathways. For structural elucidation, acquiring data in both modes can provide complementary information.

Experimental Workflow for Mass Spectrometric Analysis

A robust and reproducible workflow is critical for obtaining high-quality mass spectrometry data. The following outlines a typical experimental setup for the analysis of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

1. Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in a 1:1 (v/v) mixture of HPLC-grade methanol and water.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition. The addition of 0.1% formic acid to the final solution can aid in protonation for positive ion mode analysis.

2. Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramping up to 95% B over several minutes to elute the compound. The gradient should be optimized based on the specific LC system and column dimensions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and/or Negative.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).

-

Full Scan (MS1) Range: m/z 50-500.

-

Tandem MS (MS/MS):

-

Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 198.1) or [M-H]⁻ (m/z 196.1) ion.

-

Collision Gas: Argon or nitrogen.

-

Collision Energy: Varies depending on the instrument, typically in the range of 10-40 eV. It is crucial to perform a collision energy ramp to identify the optimal energy for generating informative fragment ions.[5][6]

-

Fragmentation Analysis and Interpretation

The fragmentation of proline-containing molecules in the gas phase is often directed by the presence of the pyrrolidine ring, a phenomenon known as the "proline effect".[7][8] This typically involves facile cleavage of the amide bond N-terminal to the proline residue.

Predicted Fragmentation Pathway (Positive Ion Mode)

The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 198.1) is expected to yield a series of characteristic fragment ions.

Sources

- 1. New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

An In-Depth Technical Guide to the Potential Biological Activity of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

A Framework for Investigation and Drug Discovery

Abstract

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid is a novel compound whose biological activities remain uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore its therapeutic potential. By dissecting its structural components—a pyrrolidine-2-carboxylic acid (D-proline) core and an N-methacryloyl group—we extrapolate hypothesized biological activities based on the known functions of analogous structures. This document outlines a rationale for investigating this compound in oncology, immunology, and neurology, and provides detailed, field-proven experimental protocols to systematically evaluate these hypotheses. Our approach is grounded in scientific integrity, offering a self-validating system for inquiry that bridges the gap between its synthesis and potential clinical application.

Introduction: Deconstructing (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

The pyrrolidine ring is a cornerstone of numerous natural products and synthetic drugs, earning its designation as a "privileged scaffold" in medicinal chemistry.[1] Its presence in the amino acid proline, for instance, is fundamental to the structure and function of countless proteins.[2] The target molecule, (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, is a derivative of D-proline, featuring an N-methacryloyl group. While the L-enantiomer of proline is proteinogenic, D-proline and its derivatives are also of significant interest in drug discovery for their unique pharmacological profiles and resistance to enzymatic degradation.

The N-methacryloyl moiety introduces a reactive Michael acceptor, suggesting potential for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This, combined with the rigid, chiral scaffold of the D-proline ring, creates a molecule with a distinct three-dimensional structure and chemical reactivity that warrants thorough investigation.

Table 1: Physicochemical Properties of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C9H13NO3 | [3] |

| Molecular Weight | 183.2 g/mol | [3] |

| CAS Number | 106089-24-1 | [3] |

| Synonyms | (R)-1-methacryloylpyrrolidine-2-carboxylic acid, N-methacryloyl-D-proline | [3] |

Hypothesized Biological Activities and Mechanisms of Action

In the absence of direct studies, we can formulate compelling hypotheses about the biological activities of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid by examining its structural relatives.

Potential as an Enzyme Inhibitor

The proline scaffold is a key feature of many enzyme inhibitors.[2] The unique conformation of the pyrrolidine ring can mimic transition states of enzymatic reactions or bind to active sites with high specificity. The addition of the N-methacryloyl group could confer inhibitory activity through several mechanisms:

-

Covalent Inhibition: The α,β-unsaturated carbonyl system of the methacryloyl group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in enzyme active sites. This could lead to irreversible inhibition, a desirable property for certain therapeutic targets.

-

Competitive Inhibition: The molecule could act as a competitive inhibitor, binding to the active site and preventing substrate binding. The carboxylic acid and the overall shape of the molecule will be critical for such interactions.

A study on poly(N-acryl amino acids) demonstrated that polymers based on proline were effective inhibitors of heparanase, an enzyme implicated in tumor metastasis and inflammation.[4][5] This suggests that our target molecule could exhibit similar inhibitory properties.

Diagram 1: Hypothesized Mechanism of Covalent Enzyme Inhibition

Caption: Covalent inhibition via Michael addition.

Neuromodulatory Activity

L-proline is known to interact with excitatory and inhibitory amino acid receptors in the central nervous system, specifically glutamate and glycine receptors.[6] While our compound is the D-enantiomer, it is plausible that it could also modulate neuronal receptors, potentially with different selectivity or potency. The rigid structure of the proline ring is crucial for receptor recognition, and the N-methacryloyl group could influence binding affinity and kinetics.

Anti-proliferative and Cytotoxic Effects

Proline analogues have been investigated for their antitumor activity.[7] The mechanism often involves disruption of cellular metabolism or protein synthesis. The N-methacryloyl group in our target compound could enhance cytotoxic effects by reacting with critical cellular proteins, such as those involved in cell division or apoptosis.

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the hypothesized biological activities, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

General Cytotoxicity and Anti-proliferative Screening

The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines and a non-cancerous control cell line to determine potency and selectivity.

Protocol 1: MTT Assay for Cell Viability

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 2: Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity assay.

Enzyme Inhibition Assays

Based on the structural analogy to known heparanase inhibitors, this would be a primary target for investigation.

Protocol 2: Heparanase Inhibition Assay (FRET-based)

-

Reagent Preparation: Prepare a reaction buffer containing a fluorophore-quencher-labeled heparan sulfate substrate.

-

Compound Incubation: In a 96-well plate, add recombinant human heparanase enzyme and varying concentrations of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. Incubate for 15 minutes at room temperature to allow for potential binding.

-

Initiate Reaction: Add the FRET substrate to each well to start the enzymatic reaction.

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate). Cleavage of the substrate by heparanase separates the fluorophore and quencher, resulting in a fluorescence signal.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Neuromodulatory Activity Assessment

To investigate the effects on neuronal receptors, electrophysiology techniques on cultured neurons are the gold standard.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Culture primary neurons from a relevant brain region (e.g., hippocampus or spinal cord).

-

Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron. Rupture the membrane to achieve the whole-cell configuration.

-

Compound Application: Perfuse the neuron with a solution containing a known agonist for the receptor of interest (e.g., NMDA for glutamate receptors or glycine for glycine receptors) to elicit a baseline current.

-

Co-application: Co-perfuse the agonist with varying concentrations of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid.

-

Data Acquisition and Analysis: Record the changes in membrane current. Analyze the data to determine if the compound potentiates or inhibits the agonist-induced current and calculate the EC50 or IC50 value.

Concluding Remarks and Future Directions

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid represents a novel chemical entity with the potential for diverse biological activities. While direct experimental data is currently unavailable, a systematic investigation based on the principles of chemical analogy and rational drug design is poised to uncover its therapeutic promise. The experimental protocols detailed in this guide provide a robust starting point for a comprehensive evaluation of its cytotoxic, enzyme-inhibitory, and neuromodulatory properties. The insights gained from these studies will be invaluable in guiding future medicinal chemistry efforts to optimize this scaffold for potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new therapeutic agents.

References

-

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. A1-Chemical. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Poly(N-acryl Amino Acids): A New Class of Biologically Active Polyanions. PubMed. [Link]

-

L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons. PubMed. [Link]

-

Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ResearchGate. [Link]

-

Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

Effects of N-methacryloyl amino acid applications on hybrid layer formation at the interface of intertubular dentin. PubMed. [Link]

-

1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. PubChem. [Link]

-

2-Methylpyrrolidine-2-carboxylic acid. PubChem. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. [Link]

-

Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Royal Society of Chemistry. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]

-

L-proline as co-crystal forming amino acid for enhanced dissolution rate of lamotrigine: Development of buccal tablet. ResearchGate. [Link]

-

Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats. PubMed. [Link]

-

Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions. ACS Polymers Au. [Link]

-

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid. A1-Chemical. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid literature review

An In-depth Technical Guide to (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, a chiral molecule integrating the biologically significant D-proline scaffold with a polymerizable methacryloyl group. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's synthesis, physicochemical properties, spectroscopic characterization, and potential applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to be a definitive resource for professionals working with this versatile chemical entity. We will explore its role as a monomer for advanced biomaterials and as a functionalized building block in medicinal chemistry, supported by detailed, actionable protocols and data visualizations.

Introduction to a Bifunctional Scaffold